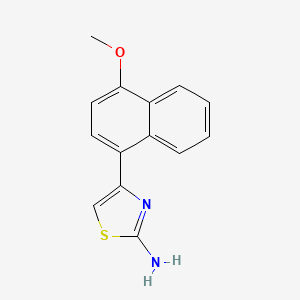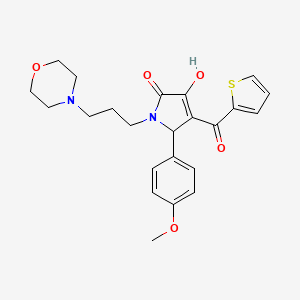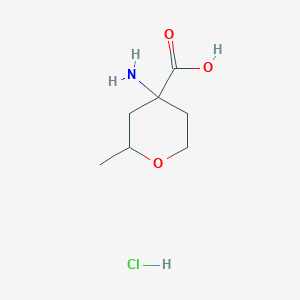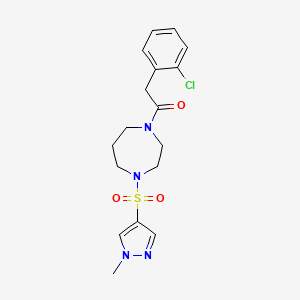![molecular formula C23H29F3N4O B2482902 N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide CAS No. 2416236-04-7](/img/structure/B2482902.png)
N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide is a useful research compound. Its molecular formula is C23H29F3N4O and its molecular weight is 434.507. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging of IRAK4 Enzyme in Neuroinflammation
A study by Wang et al. (2018) explored the synthesis of a PET agent for imaging the IRAK4 enzyme in neuroinflammation, highlighting the potential of N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide derivatives in neurological research (Wang et al., 2018).
Antitumor Agents
Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, including a compound based on the N-(1-Cyclohexylpiperidin-4-yl) structure, which showed selective cytotoxicity against tumorigenic cell lines. This suggests its utility in cancer research (Yoshida et al., 2005).
Antimycobacterial Activity
Nayak et al. (2016) studied the synthesis and antimycobacterial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing significant activity against Mycobacterium tuberculosis. This indicates its potential in tuberculosis treatment and research (Nayak et al., 2016).
Novel Compounds Synthesis
Liu et al. (2014) conducted a study on the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, indicating the role of such compounds in chemical synthesis research (Liu et al., 2014).
Anti-Inflammatory and Analgesic Activities
A study by Küçükgüzel et al. (2013) on celecoxib derivatives, including a compound with a similar N-(1-Cyclohexylpiperidin-4-yl) structure, demonstrated anti-inflammatory and analgesic activities. This suggests potential applications in developing new therapeutic agents (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Activity
Isloor et al. (2009) synthesized novel Mannich bases derived from 1,2,4-triazoles, showing significant antibacterial and antifungal activity. This indicates the compound's potential in antimicrobial research (Isloor et al., 2009).
Inhibitory Potential against Ecto-5'-Nucleotidases
Saeed et al. (2015) reported on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications in inhibiting ecto-5'-nucleotidases, relevant for medicinal chemistry (Saeed et al., 2015).
Antibacterial Activity against NDM-1-Positive Bacteria
Ahmad et al. (2021) explored the antibacterial effect of new pyrazole amide derivatives against NDM-1-positive bacteria, indicating their potential in addressing antibiotic resistance (Ahmad et al., 2021).
Eigenschaften
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c24-23(25,26)21-12-15-30(28-21)16-17-6-8-18(9-7-17)22(31)27-19-10-13-29(14-11-19)20-4-2-1-3-5-20/h6-9,12,15,19-20H,1-5,10-11,13-14,16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVEQWDWPHILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)CN4C=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}propanoate](/img/structure/B2482823.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)
![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)


![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)

